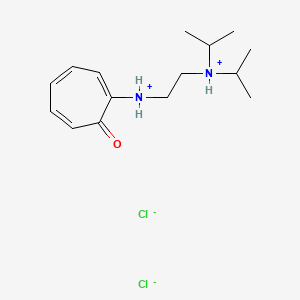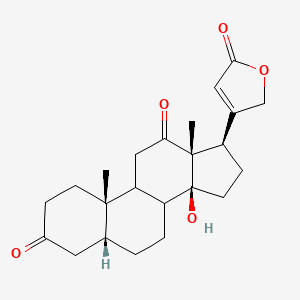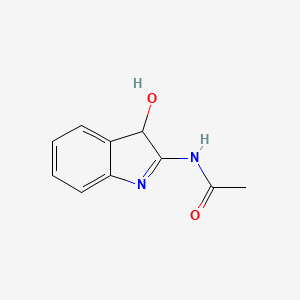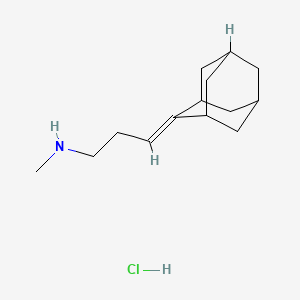
Glycyl-L-tyrosinamide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-tyrosinamide acetate is a chemical compound with the molecular formula C13H19N3O5 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosinamide acetate typically involves the coupling of glycine and L-tyrosine. One common method is the use of aminoacyltransferase enzymes, which catalyze the formation of peptide bonds between amino acids. The reaction conditions often include a suitable pH and temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to achieve high yields and purity. The process may also include purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-tyrosinamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Glycyl-L-tyrosinamide acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Glycyl-L-tyrosinamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-tyrosine: A closely related compound with similar properties and applications.
N-glycyl-L-tyrosine: Another derivative of tyrosine with comparable chemical behavior
Uniqueness
Glycyl-L-tyrosinamide acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetate counterparts .
Propiedades
Fórmula molecular |
C13H19N3O5 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
Clave InChI |
FHPNGGMTCHTRDO-FVGYRXGTSA-N |
SMILES isomérico |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


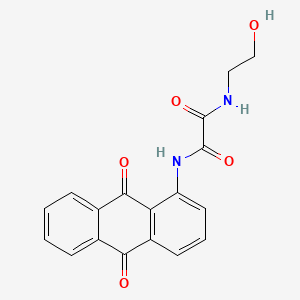
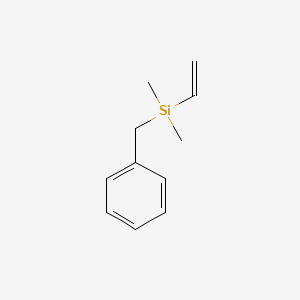
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
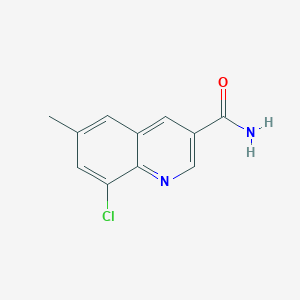
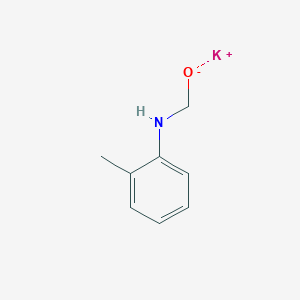
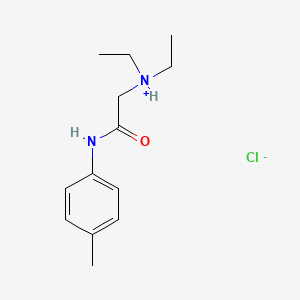

![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
